(S)-(+)-2-Butanol can be produced synthetically or obtained through the fermentation of certain microorganisms []. It is a valuable chiral molecule used as a building block in organic synthesis, particularly in the creation of other chiral compounds essential for scientific research [].
The key feature of (S)-(+)-2-butanol's structure is the chiral carbon (C^*) bonded to four different substituents: a methyl group (CH₃), an ethyl group (C₂H₅), a hydroxyl group (OH), and a hydrogen atom (H). This asymmetry gives rise to its optical activity, meaning it rotates plane-polarized light []. The "S" in the name refers to the specific spatial arrangement of these groups, determined using scientific conventions.
(S)-(+)-2-Butanol can participate in various chemical reactions commonly encountered in organic chemistry. Here are two examples:
CH₃CH₂MgBr + CH₃CHO -> (S)-CH₃CH(OH)CH₂CH₃ (balanced equation)
(S)-CH₃CH(OH)CH₂CH₃ + RCOOH -> (S)-CH₃CH(OCOCH₃)CH₂CH₃ + H₂O (general reaction)
(R represents an alkyl group specific to the carboxylic acid)
(S)-(+)-2-Butanol is a colorless liquid with a characteristic alcoholic odor. Some of its physical properties include:
(S)-(+)-2-Butanol itself does not have a well-defined mechanism of action in biological systems. However, its chiral properties can be crucial in the action of drugs or other molecules it is used to synthesize. Due to its asymmetry, (S)-(+)-2-Butanol can interact differently with other chiral molecules compared to its non-chiral counterpart or its mirror image stereoisomer. This stereoselectivity is essential in developing new drugs as it can influence factors like efficacy and side effects [].
Flammable;Irritant